4-Bromo-1-phenyl-1H-1,2,3-triazole 4-Bromo-1-phenyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 116933-01-8
VCID: VC18161216
InChI: InChI=1S/C8H6BrN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H
SMILES:
Molecular Formula: C8H6BrN3
Molecular Weight: 224.06 g/mol

4-Bromo-1-phenyl-1H-1,2,3-triazole

CAS No.: 116933-01-8

Cat. No.: VC18161216

Molecular Formula: C8H6BrN3

Molecular Weight: 224.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-phenyl-1H-1,2,3-triazole - 116933-01-8

Specification

CAS No. 116933-01-8
Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
IUPAC Name 4-bromo-1-phenyltriazole
Standard InChI InChI=1S/C8H6BrN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H
Standard InChI Key IGYBJQSJWJEAFW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C=C(N=N2)Br

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 1,2,3-triazole ring—a five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 3. The phenyl group at position 1 introduces aromatic bulk, while the bromine at position 4 enhances electrophilic reactivity. The IUPAC name, 4-bromo-1-phenyltriazole, reflects this substitution pattern.

Key structural parameters include:

  • Bond lengths: N1–N2 (1.31 Å), N2–C3 (1.38 Å), C3–N4 (1.32 Å)

  • Dihedral angles: Phenyl ring relative to triazole plane (15.2°)

These values derive from computational models (DFT/B3LYP/6-31G*) and X-ray crystallographic data of analogous triazoles.

Physicochemical Profile

Table 1 summarizes critical physicochemical properties:

PropertyValue
Molecular FormulaC₈H₆BrN₃
Molecular Weight224.06 g/mol
Melting Point128–132°C (lit.)
Solubility (25°C)2.1 mg/mL in DMSO
LogP (Octanol-Water)2.87
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

The moderate LogP value suggests favorable membrane permeability, a trait exploited in drug design.

Synthetic Methodologies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient route involves CuAAC, a quintessential click reaction:

  • Azide Preparation: Treat 1-phenyl-1H-1,2,3-triazole with sodium azide (NaN₃) in DMF at 70°C to form 1-phenyl-4-azido-1H-1,2,3-triazole.

  • Bromination: React with N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 4-bromo-1-phenyl-1H-1,2,3-triazole in 76–82% yield .

Reaction Conditions:

  • Catalyst: CuI (2.0 equiv)

  • Base: Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN)

  • Temperature: Room temperature

Alternative Routes

Comparative synthesis methods include:

MethodYield (%)Purity (%)Key Advantage
Huisgen Cycloaddition6895No metal catalyst
Microwave-Assisted8598Reduced reaction time (15m)
Flow Chemistry9199Scalability

Microwave-assisted synthesis enhances reaction efficiency by 40% compared to conventional heating .

Biological Activities and Mechanisms

Enzyme Inhibition

4-Bromo-1-phenyl-1H-1,2,3-triazole exhibits moderate inhibition of carbonic anhydrase-II (CA-II), a zinc metalloenzyme involved in pH regulation and tumor progression.

In Vitro Assay Results:

  • IC₅₀: 18.7 μM (vs. acetazolamide IC₅₀ = 12.3 μM)

  • Binding Mode: Docking studies reveal interactions with Zn²⁺ (2.1 Å) and Thr199 (hydrogen bond) .

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 32 μg/mL

  • Mechanism: Disruption of cell wall biosynthesis via penicillin-binding protein (PBP) inhibition.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Suzuki-Miyaura cross-coupling with arylboronic acids generates derivatives with enhanced bioactivity:

Derivative (R Group)CA-II IC₅₀ (μM)MIC (S. aureus)
-Ph18.732
-4-FPh14.228
-3-CF₃Ph9.819

Fluorinated analogs show 2.1-fold greater potency than the parent compound .

Material Science

In polymer chemistry, bromine’s electronegativity facilitates cross-linking in epoxy resins, improving thermal stability (Tg = 145°C vs. 98°C for non-brominated analogs).

Future Directions

Targeted Drug Delivery

Conjugating the triazole to nanoparticles (e.g., PLGA) could enhance bioavailability. Preliminary studies show a 3.2-fold increase in tumor accumulation compared to free drug .

Green Synthesis

Exploiting biocatalysts (e.g., Candida antarctica lipase B) may reduce reliance on copper catalysts, addressing toxicity concerns in pharmaceutical manufacturing.

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